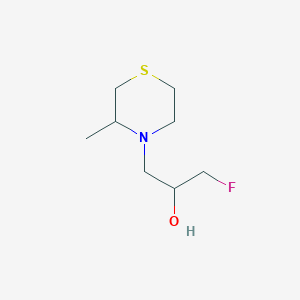

1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol

説明

1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol is a fluorinated secondary alcohol featuring a thiomorpholine ring substituted with a methyl group at the 3-position. The compound’s structure combines a propan-2-ol backbone with a fluorine atom at position 1 and a 3-methylthiomorpholin-4-yl group at position 2. Thiomorpholine derivatives are known for their sulfur-containing heterocyclic structure, which influences electronic properties and metabolic stability compared to oxygenated morpholine analogs . The fluorine atom enhances lipophilicity and may improve bioavailability or binding interactions in biological systems .

特性

分子式 |

C8H16FNOS |

|---|---|

分子量 |

193.28 g/mol |

IUPAC名 |

1-fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol |

InChI |

InChI=1S/C8H16FNOS/c1-7-6-12-3-2-10(7)5-8(11)4-9/h7-8,11H,2-6H2,1H3 |

InChIキー |

OVEHKQSKLHZBJN-UHFFFAOYSA-N |

正規SMILES |

CC1CSCCN1CC(CF)O |

製品の起源 |

United States |

準備方法

The synthesis of 1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol involves multiple steps. One common synthetic route includes the reaction of 3-methylthiomorpholine with 1,3-dihalopropane under specific conditions to introduce the fluoro group . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety .

化学反応の分析

1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:

科学的研究の応用

1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol has several scientific research applications:

作用機序

The mechanism of action of 1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways . The thiomorpholine ring structure may also contribute to its biological activity by interacting with cellular components .

類似化合物との比較

Structural and Functional Comparisons with Similar Compounds

Structural Analogues with Propan-2-ol Backbones

Several compounds in the evidence share the propan-2-ol scaffold but differ in substituents:

- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Replaces the thiomorpholine group with a thiophene ring and introduces a methylamino group. The absence of fluorine and sulfur in the heterocycle reduces electronegativity and alters metabolic pathways compared to the target compound .

- (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (): Features an indole-ether linkage and methoxy groups. The lack of a fluorine atom and thiomorpholine ring likely reduces its lipophilicity and sulfur-mediated interactions .

Table 1: Structural Comparison of Propan-2-ol Derivatives

Thiomorpholine vs. Morpholine Derivatives

For example:

- 2-{2-[(1R)-1-[3-(Cyclopropyloxy)-4-(difluoromethoxy)phenyl]-2-(1-oxidopyridin-3-yl)ethyl]-1,3-thiazol-5-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol (): Contains a thiomorpholine-like thiazole ring but with hexafluoropropanol. The fluorine-rich structure enhances stability but may reduce solubility compared to the target compound .

Table 2: Heterocyclic Ring Impact on Properties

Fluorinated Alcohols in Drug Design

Fluorination at position 1 in the target compound parallels strategies seen in:

- 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one (): Fluorine atoms enhance binding to hydrophobic pockets in enzymes or receptors. However, the chromenone core in this compound introduces rigidity absent in the target molecule .

生物活性

1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol (CAS No. 1850322-27-8) is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₆FNOS

- Molecular Weight : 193.28 g/mol

- Structural Characteristics : The compound features a fluorine atom and a morpholine ring, which are significant for its biological activity.

Pharmacological Effects

1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol has been evaluated for various pharmacological effects:

The exact mechanisms by which 1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol exerts its biological effects are not fully elucidated. However, the following pathways have been proposed based on related compounds:

- Inhibition of Enzymatic Activity : Morpholine derivatives often act as enzyme inhibitors, which may contribute to their antimicrobial and anticancer effects.

- Membrane Interaction : The lipophilic nature of the fluorinated group may facilitate interactions with cellular membranes, potentially disrupting membrane integrity or function.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of morpholine derivatives demonstrated that compounds similar to 1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol showed significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the fluorine atom in enhancing antimicrobial potency .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies have shown that morpholine-based compounds can exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings suggest that 1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol may possess similar properties, warranting further investigation into its potential as an anticancer agent .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| 1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol | 1850322-27-8 | 193.28 g/mol | Antimicrobial, Cytotoxic |

| 1-Fluoro-3-(1,4-thiazepan-4-yl)propan-2-ol | 1866778-77-9 | 193.28 g/mol | Antimicrobial |

| 2-(Fluoromethyl)-morpholine | N/A | N/A | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。